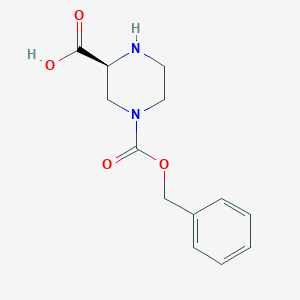

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363828 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138812-69-8 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, a chiral heterocyclic compound, is a pivotal building block in modern medicinal chemistry. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic routes, and its critical role in the development of therapeutics, particularly in the realms of antivirals and antipsychotics.

Physicochemical Properties

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a white to off-white solid, characterized by its piperazine nucleus where one nitrogen atom is protected by a Cbz group and the other is adjacent to a carboxylic acid moiety at a stereogenic center. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Core Structural Features

The structure of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is defined by a piperazine ring with a benzyloxycarbonyl group attached to the nitrogen at position 4 and a carboxylic acid group at the chiral center at position 2.

Caption: Chemical structure of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 222-228 °C | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [2] |

| CAS Number | 64172-98-1 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The carboxylic acid proton is often broad and may exchange with deuterated solvents. The protons of the piperazine ring typically appear as complex multiplets in the range of 2.5-4.0 ppm. The benzylic protons of the Cbz group are expected around 5.1 ppm, and the aromatic protons between 7.2 and 7.4 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the piperazine ring. The carboxylic acid carbonyl is expected in the 170-185 ppm region, while the carbamate carbonyl will appear around 155 ppm. Aromatic carbons typically resonate between 125 and 137 ppm, and the aliphatic carbons of the piperazine ring are found in the 40-60 ppm range.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the C=O stretch of the carbamate (around 1690 cm⁻¹).[6]

Mass Spectrometry

The mass spectrum would show the molecular ion peak [M]+, along with characteristic fragmentation patterns. Common fragmentation would involve the loss of the benzyl group, CO₂, and fragments of the piperazine ring.

Synthesis and Reactivity

The synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a multi-step process that requires careful control of stereochemistry and protecting group strategy.

Synthetic Workflow

A common synthetic approach begins with the optically pure (S)-piperazine-2-carboxylic acid, which can be obtained through resolution of the racemate or by asymmetric synthesis.[7] The subsequent step involves the selective protection of the nitrogen at the 4-position with a benzyloxycarbonyl (Cbz) group.

Caption: General synthetic workflow for (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Detailed Synthetic Protocol

Step 1: Preparation of (S)-Piperazine-2-carboxylic Acid Dihydrochloride

A common industrial method involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative.[7] Alternatively, racemic piperazine-2-carboxylic acid can be synthesized and then resolved using a chiral resolving agent.

Step 2: Selective N-Benzoxycarbonylation

-

Dissolution: (S)-Piperazine-2-carboxylic acid dihydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like dioxane or THF.

-

Basification: The reaction mixture is cooled in an ice bath, and a base, such as sodium hydroxide or triethylamine, is added to neutralize the hydrochloride salt and deprotonate the secondary amine.

-

Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH in the basic range. The more nucleophilic secondary amine at the 4-position reacts preferentially with the Cbz-Cl.

-

Work-up and Isolation: After the reaction is complete, the mixture is acidified to precipitate the product. The solid is then collected by filtration, washed, and dried to yield (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Key Reactivity: Deprotection of the Cbz Group

The benzyloxycarbonyl group is a versatile protecting group that can be removed under various conditions, allowing for further functionalization of the piperazine nitrogen. Common deprotection methods include:

-

Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a clean and efficient method for Cbz deprotection.

-

Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group.

-

Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate in the presence of a palladium catalyst.

The choice of deprotection method depends on the compatibility with other functional groups present in the molecule.

Applications in Drug Development

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a key intermediate in the synthesis of a number of marketed drugs, highlighting its importance in the pharmaceutical industry.[1][8]

HIV Protease Inhibitors

The piperazine-2-carboxamide moiety is a crucial structural component of several HIV protease inhibitors. Notably, this building block is utilized in the synthesis of Indinavir , a potent antiretroviral drug. The synthesis of the piperazine fragment of Indinavir often starts from (S)-piperazine-2-carboxylic acid, which is then appropriately protected, including with a Cbz group, for subsequent coupling reactions.[7][8]

Antipsychotic Agents

The piperazine scaffold is also prevalent in a number of antipsychotic drugs. For instance, derivatives of piperazine-2-carboxylic acid are used in the synthesis of atypical antipsychotics. While a direct synthesis of a marketed antipsychotic from the title compound is not explicitly detailed in the search results, the general utility of this class of compounds in synthesizing antipsychotics is noted.[1]

Sources

- 1. biosynce.com [biosynce.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of poly(ethylene glycol)-based saquinavir prodrug conjugates and assessment of release and anti-HIV-1 bioactivity using a novel protease inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthetic Strategies for (S)-4-(Cbz)-piperazine-2-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical agents. Its rigid piperazine core, combined with the stereodefined carboxylic acid moiety and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an important synthon for creating complex molecules with specific biological activities. This guide provides a detailed overview of the primary synthetic routes to this compound, offering insights into the methodologies, mechanistic underpinnings, and practical considerations for each approach.

Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution has emerged as a powerful and green method for accessing enantiomerically pure (S)-piperazine-2-carboxylic acid derivatives. This strategy leverages the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, typically by catalyzing a reaction on only one of the enantiomers.

The Leucine Aminopeptidase (LAP) Mediated Hydrolysis

A particularly effective method involves the kinetic resolution of racemic piperazine-2-carboxamide using leucine aminopeptidase (LAP), often sourced from Aspergillus oryzae (LAP2).[1] This enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide largely unreacted.

Reaction Scheme:

Caption: Enzymatic kinetic resolution of racemic piperazine-2-carboxamide.

A highly efficient process for this resolution has been developed where the starting material, pyrazine-2-carboxamide, is first hydrogenated over a palladium on carbon (Pd/C) catalyst to yield racemic piperazine-2-carboxamide.[1] Following filtration of the hydrogenation catalyst, the enzymatic resolution is carried out directly on the aqueous solution. This one-pot approach is highly advantageous for large-scale production due to its operational simplicity and reduced workup steps.[1]

Experimental Protocol: Two-Step, One-Pot Synthesis and Resolution

-

Hydrogenation: To a solution of pyrazine-2-carboxamide in water, 5% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere at a specified pressure and temperature until complete consumption of the starting material is observed.

-

Filtration: The reaction mixture is filtered to remove the Pd/C catalyst.

-

Enzymatic Resolution: The pH of the resulting aqueous solution of racemic piperazine-2-carboxamide is adjusted, and leucine aminopeptidase (LAP2) is added. The reaction is stirred at a controlled temperature until approximately 50% conversion is reached.

-

Work-up and Isolation: The unreacted (R)-piperazine-2-carboxamide is separated from the product, (S)-piperazine-2-carboxylic acid, by extraction or chromatography. The aqueous solution containing the desired (S)-acid is then acidified, and the product is isolated, often as a hydrochloride salt.[1]

| Parameter | Value | Reference |

| Starting Material | Pyrazine-2-carboxamide | [1] |

| Hydrogenation Catalyst | Pd/C | [1] |

| Enzyme | Leucine Aminopeptidase (LAP2) | [1] |

| Overall Yield | ~40% | [1] |

| Enantiomeric Excess (e.e.) | >99% | [1] |

Cbz Protection of (S)-Piperazine-2-carboxylic acid

Once the enantiomerically pure (S)-piperazine-2-carboxylic acid is obtained, the N4-nitrogen is selectively protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) or a similar Cbz-donating reagent under basic conditions. The choice of base and solvent is critical to ensure regioselectivity and prevent side reactions.

Experimental Protocol: N-Cbz Protection

-

Dissolution: (S)-piperazine-2-carboxylic acid is dissolved in an aqueous basic solution, such as sodium hydroxide or sodium carbonate, and cooled in an ice bath.

-

Addition of Cbz-Cl: Benzyl chloroformate is added dropwise to the cooled solution while maintaining the pH in the basic range.

-

Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete.

-

Work-up and Isolation: The reaction mixture is washed with an organic solvent to remove any unreacted Cbz-Cl and other impurities. The aqueous layer is then acidified, leading to the precipitation of (S)-4-(Cbz)-piperazine-2-carboxylic acid, which can be collected by filtration.

Asymmetric Hydrogenation: A Direct Chiral Induction

Asymmetric hydrogenation offers a more direct route to enantiomerically pure piperazine-2-carboxylic acid derivatives by creating the chiral center in a stereocontrolled manner. This method involves the hydrogenation of a prochiral precursor, such as a pyrazine or tetrahydropyrazine derivative, using a chiral transition metal catalyst.

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral rhodium complexes, particularly those with chiral phosphine ligands, have been successfully employed for the asymmetric hydrogenation of pyrazine-2-carboxylic acid esters.[2] The choice of ligand is paramount in achieving high enantioselectivity, as it dictates the chiral environment around the metal center.

Reaction Scheme:

Caption: Asymmetric hydrogenation of a pyrazinecarboxylate ester.

The mechanism of rhodium-catalyzed asymmetric hydrogenation is complex but generally involves the coordination of the substrate to the chiral rhodium complex, followed by the stereoselective addition of hydrogen to the double bonds of the pyrazine ring. The steric and electronic properties of the chiral ligand direct the approach of the substrate, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: The chiral rhodium catalyst is prepared in situ by reacting a rhodium precursor, such as [Rh(COD)2]BF4, with a chiral phosphine ligand in a suitable solvent under an inert atmosphere.

-

Hydrogenation: The pyrazine-2-carboxylic acid ester is added to the catalyst solution, and the mixture is subjected to a high pressure of hydrogen gas in an autoclave. The reaction is stirred at a specific temperature for a set period.

-

Work-up and Analysis: After the reaction, the pressure is released, and the solvent is removed. The residue is then purified, typically by chromatography, to isolate the enantiomerically enriched piperazine-2-carboxylic acid ester. The enantiomeric excess is determined by chiral HPLC or GC.

| Parameter | Value | Reference |

| Substrate | tert-butyl pyrazinecarboxylate | [2] |

| Catalyst | Chiral Rhodium Complex | [2] |

| Yield | 41% | [2] |

| Enantiomeric Excess (e.e.) | 77.6% | [2] |

Following the asymmetric hydrogenation, the ester group can be hydrolyzed, and the resulting (S)-piperazine-2-carboxylic acid can be Cbz-protected as described previously.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

The chiral pool, which consists of readily available and inexpensive enantiomerically pure natural products like amino acids, provides an excellent starting point for the synthesis of complex chiral molecules. (S)-amino acids can be converted into key intermediates for the synthesis of (S)-piperazine-2-carboxylic acid.

Diastereoselective Synthesis from Amino Acids

This approach involves the construction of the piperazine ring from a chiral amino acid derivative, ensuring that the stereochemistry at the C2 position is set from the beginning. A common strategy is to use an (S)-amino acid to synthesize a 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.

Workflow Diagram:

Caption: General workflow for synthesis from the chiral pool.

This method offers excellent control over the absolute stereochemistry of the final product. However, it often involves multiple steps and requires careful selection of protecting groups to ensure orthogonality and prevent side reactions during the synthesis. The specific sequence of reactions can vary significantly depending on the chosen amino acid and the overall synthetic strategy.

Conclusion

The synthesis of (S)-4-(Cbz)-piperazine-2-carboxylic acid can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

-

Enzymatic kinetic resolution offers a highly enantioselective and environmentally friendly approach that is well-suited for industrial-scale synthesis.

-

Asymmetric hydrogenation provides a more direct method for establishing the chiral center, although it may require screening of catalysts and ligands to achieve optimal results.

-

Synthesis from the chiral pool guarantees the desired stereochemistry from the outset but often involves a longer and more complex synthetic sequence.

Each of these strategies has its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is essential for the successful synthesis of this important chiral building block.

References

-

Biosynth. (2024, March 19). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives (U.S. Patent No. 5,945,534A).

Sources

An In-depth Technical Guide to (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable synthon for the development of complex, biologically active molecules. The piperazine moiety is a common scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of a chiral center at the 2-position of the piperazine ring allows for precise three-dimensional interactions with biological targets, a critical aspect in the design of potent and selective therapeutics. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications in the pharmaceutical industry.

The Challenge of Stereochemistry: Unraveling the CAS Number

A critical aspect of chemical identity is the Chemical Abstracts Service (CAS) number. For 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, there exists some ambiguity depending on the stereochemistry:

| Compound | CAS Number | Notes |

| 4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (Racemic) | 64172-98-1 | This is the most commonly cited CAS number and refers to a mixture of both (S) and (R) enantiomers.[1][2][3] |

| (S)-1-(tert-Butoxycarbonyl)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | 150407-69-5 | This CAS number is for the (S)-enantiomer that is also protected with a tert-butoxycarbonyl (Boc) group at the N1 position. |

| 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | 149057-19-2 | This CAS number is also for the dual-protected piperazine-2-carboxylic acid, with both Cbz and Boc groups.[4] |

It is crucial for researchers to note that a unique CAS number for the unenriched (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is not consistently reported in major chemical databases. The compound is often synthesized and used as an intermediate, with its stereochemistry being the key feature rather than a distinct registered identity. For procurement and regulatory purposes, it is essential to specify the desired enantiomeric purity.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid are fundamental for its identification and use in synthesis. The data for the racemic mixture is more readily available:

| Property | Value | Source |

| Molecular Formula | C13H16N2O4 | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Melting Point | 222-228 °C | [1] |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar solvents like water and alcohols. |

Spectroscopic Data Interpretation:

While specific spectra for the pure (S)-enantiomer are not widely published, the expected spectroscopic features can be inferred from the racemic compound and related structures.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperazine ring protons, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The presence of the chiral center at C2 would lead to diastereotopic protons on the piperazine ring, resulting in more complex splitting patterns.[5]

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the piperazine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbamate and carboxylic acid, and C-H stretches for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the benzyl group and other fragments.

Synthesis of Enantiomerically Pure (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

The synthesis of the enantiomerically pure (S)-isomer is paramount for its use in chiral drug development. Two primary strategies are employed: chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution of Racemic 4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

This classical approach involves the separation of the enantiomers from the racemic mixture.

Workflow for Chiral Resolution:

Caption: Chiral resolution of racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-1-phenylethylamine.

-

Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out of the solution.

-

Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate the free enantiomer into the organic layer.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. The enantiomeric excess (ee) should be determined by chiral HPLC.

Asymmetric Synthesis

Modern synthetic approaches often favor asymmetric synthesis to directly obtain the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A common strategy involves the asymmetric hydrogenation of a pyrazine precursor.[6]

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Precursor Synthesis: Synthesize the corresponding pyrazine-2-carboxylic acid derivative.

-

N-Protection: Protect the nitrogen atom of the pyrazine ring with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.

-

Asymmetric Hydrogenation: Subject the N-Cbz-protected pyrazine derivative to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine ligand. This step is crucial for establishing the desired stereochemistry.[6]

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques like chromatography to yield the enantiomerically pure (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Applications in Drug Development

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system, such as antipsychotics and antidepressants.[1] The piperazine moiety often serves as a linker or a pharmacophoric element, and the chiral carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, without racemization.

Role as a Chiral Synthon:

The primary utility of this compound lies in its ability to introduce a stereochemically defined piperazine moiety into a target molecule. The carboxylic acid can be activated and coupled with amines to form amides, a common linkage in many drug molecules. The Cbz protecting group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation, revealing a secondary amine that can be further functionalized.

Examples of Therapeutic Areas:

-

Antipsychotics and Antidepressants: The piperazine scaffold is a well-established feature in many drugs for psychiatric disorders. The specific stereochemistry introduced by this building block can lead to improved efficacy and reduced off-target effects.[1]

-

Antiviral Agents: Chiral piperazine derivatives have been incorporated into antiviral drugs, where precise interactions with viral enzymes are necessary for inhibition.

-

Oncology: The piperazine ring is also found in a number of kinase inhibitors used in cancer therapy.

Conclusion

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a cornerstone chiral building block for the synthesis of complex pharmaceutical agents. While the nomenclature and CAS number registration can be nuanced, its synthetic accessibility through both chiral resolution and asymmetric synthesis, coupled with its versatile chemical handles, ensures its continued importance in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists aiming to design the next generation of stereochemically defined therapeutics.

References

-

BIOSYNCE. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1. Available at: [Link]

- Google Patents. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

-

PubChem. 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid. Available at: [Link]

-

PubChem. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Available at: [Link]

-

Angene Chemical. 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid(CAS# 64172-98-1 ). Available at: [Link]

- Google Patents. EP0159889A2 - 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

PubMed. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

-

PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available at: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

-

Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Available at: [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | 64172-98-1 [sigmaaldrich.com]

- 3. angenesci.com [angenesci.com]

- 4. 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | C18H24N2O6 | CID 2756778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. b.aun.edu.eg [b.aun.edu.eg]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Commercial suppliers of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

An In-depth Technical Guide to (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid for Researchers and Drug Development Professionals

Introduction

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the versatile benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, often used to improve physicochemical properties and to orient pharmacophoric groups for optimal interaction with biological targets.[1][2] This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and a practical application workflow for this key synthetic intermediate.

Commercial Suppliers of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Sourcing high-quality starting materials is a critical first step in any synthetic campaign. The following table summarizes key information for several commercial suppliers of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (CAS Number: 150424-63-6). Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥98% (HPLC) | Gram to multi-gram scale | Often provides NMR and HPLC data online.[3] |

| Santa Cruz Biotechnology | For research use only | Gram scale | Product data sheets available online.[4] |

| Angene Chemical | 97%, 98%+ (HPLC) | Milligram to multi-gram scale | Provides a Certificate of Analysis with purchase.[5] |

| Chem-Impex International | >98% | Gram to kilogram scale | Emphasizes its role in pharmaceutical and chemical research.[6] |

| Biosynce | Custom production | Bulk quantities | Chinese manufacturer that can provide quotations upon request.[7] |

| Xinchem | ≥98% | Bulk quantities | Lists the compound as a raw material for organic synthesis.[8] |

Physicochemical and Structural Data

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 150424-63-6 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [5] |

| Molecular Weight | 264.28 g/mol | [5] |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | Typically in the range of 121-145 °C | |

| SMILES | O=C(O)[C@H]1CN(C(OCC2=CC=CC=C2)=O)CCN1 | |

| InChI Key | ARLOIFJEXPDJGV-UHFFFAOYSA-N | [5] |

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is paramount. A multi-pronged analytical approach is standard in the industry.

Standard Analytical Workflow

A typical quality control workflow involves sequential analysis to confirm the material meets specifications before its use in a Good Manufacturing Practice (GMP) or research environment.

Caption: Quality Control Workflow for incoming (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Key Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

-

Objective: To quantify the main component and detect any process-related impurities or degradation products.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.

-

-

Trustworthiness: The use of a standardized C18 column and a common acidic mobile phase system provides robust and reproducible results across different laboratories. The dual-wavelength detection helps in identifying impurities that may have different chromophores.

2. NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

-

Objective: To verify the presence of all expected protons and carbons and to confirm the connectivity of the molecule.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Analysis:

-

In the ¹H NMR spectrum, look for the characteristic aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the diastereotopic protons of the piperazine ring.

-

In the ¹³C NMR spectrum, identify the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperazine ring.

-

-

-

Expertise: An experienced spectroscopist can use 2D NMR techniques (like COSY and HSQC) to definitively assign all signals, providing irrefutable proof of the structure.

Application in Synthesis: Amide Bond Formation

A primary use of this compound is in the synthesis of more complex molecules, often through the formation of an amide bond at the carboxylic acid position. This is a foundational reaction in the development of many pharmaceuticals, including protease inhibitors.[9]

Workflow: Coupling with a Primary Amine

This protocol describes a standard procedure for coupling the title compound with a generic primary amine (R-NH₂) using a common coupling agent like HATU.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. angenesci.com [angenesci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynce.com [biosynce.com]

- 8. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 9. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Safety and handling of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

An In-Depth Technical Guide to the Safe Handling of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Foreword

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, functionalized with a carboxylic acid and a Cbz (benzyloxycarbonyl) protecting group, makes it a valuable intermediate for synthesizing complex molecular architectures, including those targeted for antipsychotic and antidepressant applications.[1][2] Derivatives of the piperazine-2-carboxylic acid scaffold have also been investigated for their potential as anti-Alzheimer's agents.[3][4]

Given its role in the synthesis of biologically active compounds, researchers and scientists must handle this reagent with a thorough understanding of its potential hazards and the necessary safety protocols. This guide is designed for laboratory professionals and provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.

Compound Identification and Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment.

Chemical Identity

| Property | Value |

| Chemical Name | (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid |

| Synonyms | 4-Cbz-piperazine-2-carboxylic acid, N-4-Cbz-2-piperazinecarboxylic acid[1][5] |

| CAS Number | 64172-98-1[1][5] |

| Molecular Formula | C13H16N2O4[1][5] |

| Molecular Weight | 264.28 g/mol [1][5] |

| Appearance | White to off-white solid/powder[2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 222-228°C | [1] |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| Water Solubility | Insoluble | [6] |

Hazard Analysis and Risk Assessment

While specific toxicological data for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is not extensively published, a reliable hazard profile can be constructed by examining data from closely related analogs and the parent piperazine structure. This practice, known as "read-across," is a cornerstone of chemical risk assessment.

GHS Classification (Inferred)

The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on data for structurally similar N-protected piperazine carboxylic acids.[7][8][9]

| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Causality: The carboxylic acid moiety and the piperazine nitrogen atoms can interact with biological tissues, leading to irritation. As a fine powder, the compound can easily become airborne, posing a risk to the respiratory tract if inhaled.[10]

Primary Routes of Exposure and Toxicological Concerns

-

Inhalation: Inhalation of dust may cause irritation to the mucous membranes and upper respiratory tract.[7][10]

-

Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[6][7]

-

Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant discomfort, redness, and watering.[6][7]

-

Ingestion: While not a primary laboratory exposure route, ingestion may be harmful.[8]

Chemical Stability and Reactivity

-

Stability: The compound is stable under normal laboratory handling and storage conditions.[7]

-

Incompatibilities: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1][7] Data for similar compounds also suggests avoiding strong bases, acid anhydrides, and reducing agents.[6]

-

Hazardous Decomposition Products: Combustion in a fire may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6]

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory environment.

-

Ventilation: All handling of the solid compound, especially weighing and transferring, must be performed in a well-ventilated area.[7]

-

Chemical Fume Hood: It is strongly recommended to conduct all manipulations within a certified chemical fume hood to minimize inhalation risk.[11]

-

Safety Stations: An emergency eyewash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the identified hazards.

| Protection Type | Specification | Rationale |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation upon direct contact.[7][10] |

| Eye & Face Protection | Chemical safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. | Protects against serious eye irritation from airborne particles or splashes.[6][7] |

| Skin & Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[7] |

| Respiratory Protection | Required if working outside a fume hood or if dust generation is unavoidable. A NIOSH-approved respirator is necessary. | Protects against respiratory tract irritation from inhaled dust.[7] |

Safe Handling Workflow

The following workflow illustrates the critical safety checkpoints for handling (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Caption: A logical workflow for handling the compound, emphasizing safety at each stage.

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring safety and reproducibility.

Protocol for Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE as specified in Table 3. Place a weigh boat or receiving flask on an analytical balance inside the hood.

-

Material Retrieval: Retrieve the container of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid from its designated storage location.

-

Tare Balance: Tare the balance with the empty container.

-

Transfer: Open the stock bottle inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid into the tared container. Perform this action slowly and deliberately to avoid generating airborne dust.

-

Seal and Clean: Securely close the stock bottle. Using a dry wipe, gently clean the spatula and any minor dust from the balance area. Dispose of the wipe in the designated solid chemical waste container.

-

Finalize: Record the final weight. Proceed with the experimental use of the weighed material within the fume hood.

Storage and Segregation

Proper storage is crucial for maintaining chemical integrity and preventing hazardous interactions.

-

Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][12]

-

Location: Keep away from heat, sparks, open flames, and direct sunlight.[7][11][13]

-

Segregation: Do not store alongside strong oxidizing agents, strong acids, or other incompatible materials as noted in section 2.3.[1][7]

Emergency Response and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Management

For small, contained spills of the solid material:

-

Evacuate & Alert: Alert personnel in the immediate area.

-

Control: If safe to do so, prevent the spill from spreading. Avoid raising dust.[10]

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Clean-up: Gently sweep up the solid material and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]

-

Decontaminate: Wash the spill site thoroughly after the material has been removed.[10]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.[6][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical advice.[6][12] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical advice.[12] |

Emergency Response Logic

Caption: A decision-making flowchart for initial actions during an emergency.

Waste Disposal

All chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

-

Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal Route: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant or a licensed incinerator.[6][7][12]

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound before returning it to general use.

References

- Synquest Labs. (n.d.). Piperazine-2-carboxylic acid, N1-BOC N4-CBZ protected Safety Data Sheet.

- Fisher Scientific. (2025, December 19). N-BOC-Piperidine-4-carboxylic acid Safety Data Sheet.

- BIOSYNCE. (n.d.). 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1.

- Sigma-Aldrich. (2025, January 2). Safety Data Sheet.

- Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.

- TCI Chemicals. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.

- Angene Chemical. (n.d.). 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid (CAS# 64172-98-1).

- PubChem. (n.d.). 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid.

- Material Safety Data Sheet. (n.d.).

- Omar, F. A., et al. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University.

- Thermo Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.

- PubChem. (n.d.). (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.

- Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid.

- Omar, F. A., et al. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.

- BOC Sciences. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid.

Sources

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | C18H24N2O6 | CID 2756778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jwpharmlab.com [jwpharmlab.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

Solubility Profile of (S)-4-(Cbz)-piperazine-2-carboxylic acid in Organic Solvents: A Predictive & Methodological Guide

An In-Depth Technical Guide

Abstract

(S)-4-(Benzyloxycarbonyl)-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in pharmaceutical development. As a key intermediate, its solubility characteristics in organic solvents are critical for reaction engineering, purification strategy, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this molecule. While specific quantitative solubility data is not widely published, this document establishes a robust predictive framework based on first principles of physical organic chemistry. Furthermore, it provides a definitive, field-proven experimental protocol for determining thermodynamic solubility, enabling researchers to validate these predictions and generate reliable data for their specific applications.

Introduction: The Strategic Importance of Piperazine Scaffolds

The piperazine ring is a classic example of a "privileged scaffold" in modern medicinal chemistry.[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms, imparts a combination of conformational flexibility and tunable basicity that medicinal chemists leverage to optimize drug candidates.[1][2] Incorporating a piperazine moiety can enhance a molecule's aqueous solubility, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and provide versatile synthetic handles for lead optimization.[1][3]

The target molecule of this guide, (S)-4-(Cbz)-piperazine-2-carboxylic acid, is a functionalized derivative used in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] The carboxybenzyl (Cbz) protecting group at the N4 position allows for selective reactions at the N1 nitrogen, while the carboxylic acid provides a key point for amide bond formation or other conjugations.[6][7] Understanding and controlling the solubility of this intermediate is paramount for:

-

Process Chemistry: Ensuring homogenous reaction conditions, preventing precipitation, and optimizing reaction kinetics.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for efficient purification and isolation of the desired solid-state form.[7]

-

Formulation: For direct use or in subsequent steps, solubility impacts dissolution rates and bioavailability.[8][9]

This guide will first deconstruct the molecule's physicochemical properties to predict its solubility behavior and then provide the authoritative methodology to confirm it experimentally.

Physicochemical Profile & Solubility Prediction

The solubility of a compound is dictated by its intrinsic molecular properties. A thorough analysis of the structure of (S)-4-(Cbz)-piperazine-2-carboxylic acid allows for a strong predictive understanding of its behavior in various solvent classes.

Molecular Structure Analysis

The molecule possesses several key functional groups that govern its polarity, hydrogen bonding potential, and acid-base character:

-

Carboxylic Acid (-COOH): A polar, acidic group that is a strong hydrogen bond donor and acceptor.

-

Secondary Amine (-NH-): A polar, basic group within the piperazine ring that is a hydrogen bond donor and acceptor.

-

Carbamate (-O-(C=O)-N<): A polar, resonance-stabilized group that is a strong hydrogen bond acceptor.

-

Benzyl Group (C₆H₅CH₂-): A large, non-polar, aromatic group that contributes to van der Waals interactions and favors solubility in less polar solvents.

Amphoteric and Zwitterionic Character

The presence of both a carboxylic acid (pKa ~2-4) and a secondary amine (pKa ~8-9) makes the molecule amphoteric . In the solid state, and in polar solvents, it is highly likely to exist as a zwitterion , with an internal salt formed between the carboxylate anion (-COO⁻) and the protonated piperazinium cation (-NH₂⁺-). This zwitterionic character is a dominant factor in its solubility, creating a molecule with a highly polar "head" and a non-polar "tail".

Predicted Solubility in Organic Solvents

Based on the "like-dissolves-like" principle, we can predict the solubility by matching the properties of the solvent with the distinct regions of the solute molecule. The zwitterionic portion requires polar, hydrogen-bonding interactions for effective solvation, while the Cbz group requires non-polar or moderately polar interactions.

Table 1: Predicted Qualitative Solubility of (S)-4-(Cbz)-piperazine-2-carboxylic acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors with high polarity. They can effectively solvate both the carboxylate and ammonium ions of the zwitterionic form and interact favorably with the carbamate. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | These solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to solvate the ammonium cation. However, as non-donors, they are less effective at solvating the carboxylate anion, leading to slightly lower but still significant solubility compared to protic solvents. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM has moderate polarity and can solvate the non-polar Cbz group well. However, it is a very poor hydrogen bonder and cannot effectively disrupt the strong ionic and hydrogen bonding interactions of the zwitterionic solid, leading to limited solubility. A similar Boc-protected analogue is known to be soluble in DCM.[10] |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Low / Insoluble | These solvents have low polarity and are weak hydrogen bond acceptors. They are incapable of solvating the zwitterionic portion of the molecule effectively. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Insoluble | While these solvents can interact favorably with the benzyl ring of the Cbz group, they are non-polar and cannot overcome the high lattice energy of the zwitterionic solid. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | These non-polar solvents have no effective mechanism to solvate any of the polar functional groups or the zwitterionic core of the molecule. |

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The predictions in Section 2.0 provide a strong theoretical foundation, but for process design and regulatory filings, empirical data is required. The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask method.[11][12] It is recognized for its reliability and reproducibility.[13]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[14] At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The solid and liquid phases are then separated, and the concentration of the solute in the liquid is determined by a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials & Equipment:

-

(S)-4-(Cbz)-piperazine-2-carboxylic acid (solid, purity >98%)

-

HPLC-grade organic solvents

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated positive-displacement pipettes

-

Temperature-controlled orbital shaker

-

Centrifuge (optional, for aiding separation)

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

Validated HPLC-UV or UPLC-MS system

Procedure:

-

Preparation: 1.1. Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg for a 2 mL vial. 1.2. Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. 1.3. Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: 2.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). 2.2. Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours.[13] Causality Note: A 24-48 hour period is typically sufficient to ensure that the dissolution process has reached a true thermodynamic equilibrium, not just a kinetically trapped supersaturated state.[11][15]

-

Phase Separation: 3.1. After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for ~1 hour to allow the excess solid to settle. 3.2. Visually inspect to confirm that undissolved solid is still present. This is a critical validation step.[14] 3.3. Carefully withdraw an aliquot of the clear supernatant using a syringe. 3.4. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: Filtration is essential to remove any microscopic solid particles that could falsely elevate the measured concentration. Pre-rinsing the filter with a small amount of the solution can prevent loss of analyte due to adsorption to the filter membrane.[11]

-

Quantification: 4.1. Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and generate a multi-point calibration curve (typically 5-7 points). 4.2. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. 4.3. Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. 4.4. Calculate the concentration in the sample vial using the regression equation from the calibration curve, accounting for any dilution factors. The resulting value is the thermodynamic solubility.

Conclusion and Recommendations

(S)-4-(Cbz)-piperazine-2-carboxylic acid is an amphoteric molecule with a dominant zwitterionic character, which dictates a complex solubility profile. It is predicted to be highly soluble in polar protic solvents like methanol, moderately soluble in polar aprotic solvents like DMF, and poorly soluble in non-polar solvents such as hexanes and toluene.

While these predictions offer valuable guidance for initial process development and solvent screening, they are not a substitute for empirical data. It is strongly recommended that researchers and process chemists utilize the detailed Shake-Flask protocol provided in this guide to determine the precise thermodynamic solubility in the specific solvent systems relevant to their work. This rigorous, data-driven approach is essential for developing robust, scalable, and reproducible chemical processes.

References

- Chem-Impex. "1-Boc-piperazine-2-carboxylic acid." Accessed January 27, 2026.

- ChemicalBook. "(S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID." Accessed January 27, 2026.

- Bouling Chemical Co., Limited. "(S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China." Accessed January 27, 2026.

- PubChem. "(S)-4-N-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 1501850." Accessed January 27, 2026.

- Sigma-Aldrich. "4-Boc-piperazine-2-carboxylic acid 96 128019-59-0." Accessed January 27, 2026.

- BioAssay Systems. "Solubility Testing – Shake Flask Method." Accessed January 27, 2026. (Provides a summary of the shake-flask method).

- ResearchGate. "Glutamic acid protection using cbz ?" Accessed January 27, 2026. (Discusses general Cbz-protection chemistry).

- MDPI. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Accessed January 27, 2026. (Review on the importance of piperazine scaffolds).

- Journal of Pharmaceutical and Biomedical Analysis. "Experimental and Computational Methods Pertaining to Drug Solubility." (PDF available online, discusses thermodynamic solubility methods).

- Organic Chemistry Portal. "Cbz-Protected Amino Groups." Accessed January 27, 2026. (Information on Cbz protecting group chemistry).

- Enamine. "Shake-Flask Solubility Assay." Accessed January 27, 2026. (Commercial description of thermodynamic solubility testing).

- ResearchGate. "An Evolving Role of Piperazine Moieties in Drug Design and Discovery." Accessed January 27, 2026. (Review on the role of piperazine in drug design).

- American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." July 1, 2011.

- Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Accessed January 27, 2026. (Academic paper discussing solubility measurement techniques).

- NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Piperazine Derivatives in Modern Drug Discovery." Accessed January 27, 2026.

- Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." (Discusses the shake-flask method as a standard).

- Various Sources.

- Journal of Pharmaceutical Sciences. "Drug Solubility: Importance and Enhancement Techniques." (Review article on the importance of solubility).

- 24ChemicalResearch. "Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis." January 9, 2026. (Market analysis highlighting the role of piperazine in enhancing solubility).

- Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)." July 31, 2025. (Details on the properties conferred by Cbz groups).

- Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." August 31, 2018. (Example of a formal study protocol for the shake-flask method).

- BMG LABTECH. "Drug solubility: why testing early matters in HTS." April 6, 2023. (Discusses the importance of solubility testing and contrasts kinetic vs. thermodynamic methods).

- MDPI. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." (Research article mentioning the role of piperazine in improving physicochemical properties).

- SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." (Research on optimizing shake-flask method conditions).

- ResearchGate. "Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives..." August 7, 2025.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 10. (S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China | CAS 138884-12-5 | Specifications, Applications, Safety Data [chemheterocycles.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

Spectroscopic Data of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for ensuring the quality and purity of downstream products. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, often abbreviated as Cbz-piperazine-2-carboxylic acid, is a chiral heterocyclic compound. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the secondary amine at the 4-position of the piperazine ring, a common strategy in peptide synthesis and medicinal chemistry to prevent unwanted side reactions. The carboxylic acid at the 2-position, along with the defined stereochemistry, provides a versatile handle for further chemical modifications. A thorough understanding of its spectroscopic signature is essential for identity confirmation, purity assessment, and as a reference for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, which is essential for achieving sharp, well-resolved NMR signals.

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2-5 seconds

-

-

¹³C NMR:

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring, leading to the deshielding of adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | COOH |

| 7.30 - 7.45 | multiplet | 5H | Aromatic (C₆H₅) |

| 5.15 | singlet | 2H | Cbz CH₂ |

| ~4.20 | doublet of doublets | 1H | H-2 |

| ~3.8 - 4.0 | multiplet | 2H | Piperazine ring protons |

| ~3.0 - 3.4 | multiplet | 4H | Piperazine ring protons |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~12.5 ppm), which is characteristic for this functional group and its tendency to undergo hydrogen bonding and chemical exchange.

-

The five aromatic protons of the benzyl group will resonate in the typical aromatic region of 7.30-7.45 ppm.

-

The benzylic protons (Cbz CH₂) are diastereotopic due to the chiral center at C-2 and the restricted rotation around the carbamate bond, but are often observed as a singlet around 5.15 ppm.

-

The proton at the chiral center (H-2) is adjacent to the electron-withdrawing carboxylic acid group and a nitrogen atom, thus it is shifted downfield to approximately 4.20 ppm.

-

The remaining piperazine ring protons will appear as a series of complex multiplets in the region of 3.0-4.0 ppm. The complexity arises from geminal and vicinal couplings, as well as the conformational rigidity of the ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | COOH |

| ~155 | Cbz C=O |

| ~137 | Aromatic quaternary C |

| ~128.5 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~67 | Cbz CH₂ |

| ~55 | C-2 |

| ~45-50 | Piperazine CH₂ |

| ~40-45 | Piperazine CH₂ |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 172 ppm.

-

The carbonyl carbon of the carbamate group resonates at a slightly higher field, around 155 ppm.

-

The aromatic carbons are found in their characteristic region of 127-137 ppm.

-

The benzylic carbon (Cbz CH₂) is observed around 67 ppm.

-

The chiral carbon (C-2) , attached to both a nitrogen and a carboxylic acid, appears around 55 ppm.

-

The remaining piperazine ring carbons are expected in the 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed. The ATR method is often preferred for its simplicity and minimal sample preparation.

ATR-FTIR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Predicted IR Data

The IR spectrum of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is expected to show characteristic absorption bands for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3030 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Aliphatic |

| ~1740 | Strong | C=O stretch | Carboxylic Acid |

| ~1690 | Strong | C=O stretch | Carbamate |

| ~1600, ~1495 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1450 | Medium | C-N stretch | Piperazine/Carbamate |

| ~1250 | Strong | C-O stretch | Carboxylic Acid/Carbamate |

Interpretation:

-

A very broad O-H stretching band from 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.

-

Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid around 1740 cm⁻¹ and another for the carbamate at a slightly lower wavenumber, around 1690 cm⁻¹, due to resonance.

-

Aromatic C-H and C=C stretching vibrations will be present in their respective regions.

-

Aliphatic C-H stretching from the piperazine and benzylic groups will appear just below 3000 cm⁻¹.

-

Strong C-O and C-N stretching vibrations will be visible in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound.

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to the solvent to promote protonation.

Instrumental Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

Predicted Mass Spectrum and Fragmentation

The molecular weight of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (C₁₃H₁₆N₂O₄) is 264.28 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 265.12.

Major Expected Fragments:

-

m/z 221: Loss of CO₂ (44 Da) from the carboxylic acid.

-

m/z 177: Subsequent loss of C₂H₄ (28 Da) from the piperazine ring.

-

m/z 108: Formation of the tropylium ion (C₇H₇⁺) from the benzyl group.

-

m/z 91: Benzyl cation (C₇H₇⁺).

Diagram of the Predicted ESI-MS Fragmentation Pathway:

Caption: Predicted major fragmentation pathway in ESI-MS.

Conclusion